methanone](/img/structure/B13356141.png)
[2-(1H-benzimidazol-2-yl)piperidin-1-yl](6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzimidazole, piperidine, and indeno-pyrazole moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole typically involves multiple steps, including the formation of the benzimidazole and indeno-pyrazole cores, followed by their coupling through a piperidine linker. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and can exhibit comparable pharmacological properties.
Indeno-pyrazole derivatives: These compounds feature the indeno-pyrazole structure and may have related chemical reactivity.
Uniqueness
What sets 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole apart is its combination of these three distinct moieties, which can result in unique chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C25H25N5O3 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C25H25N5O3/c1-32-20-12-14-11-16-22(15(14)13-21(20)33-2)28-29-23(16)25(31)30-10-6-5-9-19(30)24-26-17-7-3-4-8-18(17)27-24/h3-4,7-8,12-13,19H,5-6,9-11H2,1-2H3,(H,26,27)(H,28,29) |
Clé InChI |
QSCZWQBFAOMRMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)N4CCCCC4C5=NC6=CC=CC=C6N5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356059.png)

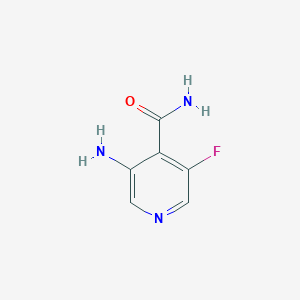

![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide](/img/structure/B13356097.png)
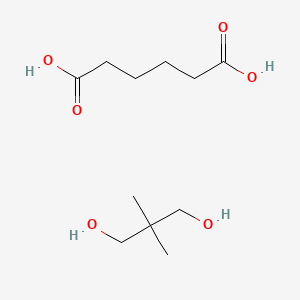

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B13356109.png)
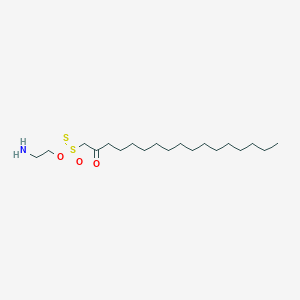
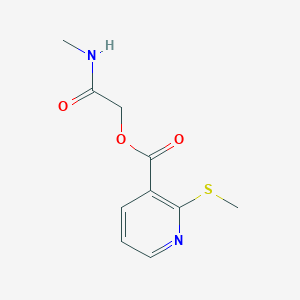

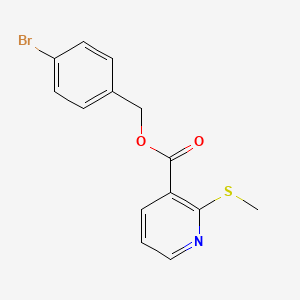
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)
